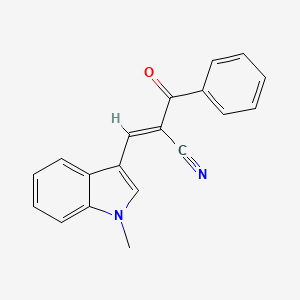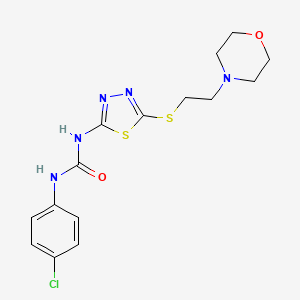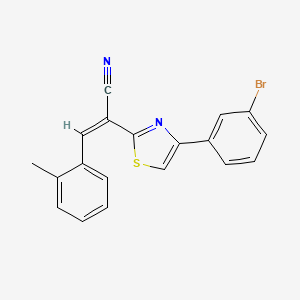![molecular formula C17H23NO3 B2856436 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate CAS No. 1005034-97-8](/img/structure/B2856436.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a colorless to pale yellow oily liquid with a camphor and cool herbal odor . It’s a widely distributed, natural, oxygenated monoterpene .
Synthesis Analysis
The synthesis of 7-oxanorbornanes, which includes 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical And Chemical Properties Analysis
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane has a boiling point of 176 177°C, a melting point of 11.5°C, a freezing point of 1°C, and a flash point of 4748°C . Its refractive index is 1.455~1.460, and the relative density is 0.921~0.924 . It is soluble in 5ml 60% ethanol, ether, chloroform, glacial acetic acid, propylene glycol, and slightly soluble in water .作用机制
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate works by inhibiting the activity of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects such as pain relief and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the brain, leading to pain relief and reduced anxiety-like behavior. This compound has also been found to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate in lab experiments is its specificity for FAAH inhibition, which allows researchers to study the effects of endocannabinoids without interfering with other biological pathways. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate. One area of interest is the development of more potent and selective FAAH inhibitors for therapeutic use. Another direction is the investigation of the role of endocannabinoids in various physiological processes, such as immune function and metabolism. Additionally, the potential use of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis is an area of ongoing research.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its ability to inhibit FAAH and increase endocannabinoid levels in the body has led to investigations into its potential therapeutic use in the treatment of pain, anxiety, and inflammation. While there are limitations to its use in lab experiments, this compound has opened up new avenues for research in the field of endocannabinoid pharmacology.
合成方法
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate can be synthesized through a multistep process involving the reaction of various chemicals such as 2,5-dimethylfuran, phenyl isocyanate, and isopropyl magnesium bromide. The final product is obtained through purification steps such as recrystallization and column chromatography.
科学研究应用
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. FAAH inhibitors such as this compound have been investigated for their potential therapeutic use in the treatment of pain, anxiety, and inflammation.
属性
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)17-10-9-16(3,21-17)14(11-17)20-15(19)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYTWWJJNIJNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)




![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)